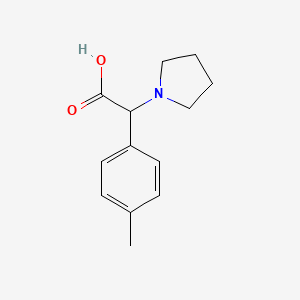

Pyrrolidin-1-yl-p-tolyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)-2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(13(15)16)14-8-2-3-9-14/h4-7,12H,2-3,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVCZQPNGPMPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrrolidin-1-yl-p-tolyl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Pyrrolidin-1-yl-p-tolyl-acetic acid, a substituted α-amino acid with potential applications in medicinal chemistry and drug development. Drawing from established synthetic methodologies and analytical principles, this document offers a detailed exploration of a practical synthetic route and the expected analytical profile of the target compound.

Introduction: The Significance of α-Aryl-α-Amino Acid Scaffolds

α-Aryl-α-amino acids are a class of non-proteinogenic amino acids that have garnered significant interest in pharmaceutical research. The incorporation of an aryl group at the α-position introduces conformational constraints and the potential for specific interactions with biological targets, making them valuable building blocks in the design of peptidomimetics and small molecule therapeutics. The pyrrolidine moiety, a common N-alkyl substituent, is known to influence the physicochemical properties of molecules, such as solubility and basicity, which can be critical for drug-like characteristics. This compound, with its p-tolyl substituent, represents a specific analog within this class, offering a unique combination of steric and electronic properties for further investigation.

Strategic Synthesis: A Two-Step Approach

A robust and logical synthetic strategy for this compound involves a two-step sequence starting from the commercially available p-tolylacetic acid. This approach leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination, followed by a nucleophilic substitution with pyrrolidine.

Visualizing the Synthetic Workflow

Caption: Synthetic route to this compound.

Part 1: α-Bromination via Hell-Volhard-Zelinsky Reaction

The initial step involves the α-bromination of p-tolylacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice for this transformation, as it is specifically designed for the α-halogenation of carboxylic acids[1][2]. The reaction proceeds by first converting the carboxylic acid to an acyl bromide in situ using a catalytic amount of phosphorus tribromide (PBr₃). The acyl bromide then enolizes, and the resulting enol attacks bromine (Br₂) to afford the α-bromo acyl bromide. Subsequent hydrolysis yields the desired α-bromo-p-tolylacetic acid[3][4].

Detailed Experimental Protocol: Synthesis of α-Bromo-p-tolylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-tolylacetic acid (1 equivalent).

-

Reagent Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).

-

Bromination: Slowly add bromine (Br₂, 1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-90 °C and maintain it at this temperature until the red color of bromine disappears.

-

Work-up: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo-p-tolylacetic acid. Further purification can be achieved by recrystallization.

Part 2: Nucleophilic Substitution with Pyrrolidine

The second and final step is the nucleophilic substitution of the bromine atom in α-bromo-p-tolylacetic acid with pyrrolidine[5]. This SN2 reaction results in the formation of the target compound, this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. An excess of pyrrolidine can serve as both the nucleophile and the base.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve α-bromo-p-tolylacetic acid (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Amine Addition: Add pyrrolidine (2.5-3 equivalents) to the solution. The excess pyrrolidine acts as a base to scavenge the HBr produced.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and adjust the pH to be slightly acidic (pH 5-6) with a dilute acid (e.g., 1M HCl). This will protonate any remaining pyrrolidine.

-

Extraction: Extract the aqueous layer with an organic solvent to remove any non-polar impurities.

-

Purification: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 7) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed for this purpose.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₇NO₂[6][7] |

| Molecular Weight | 219.28 g/mol [6][7] |

| CAS Number | 490026-99-8[6][7] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents and aqueous acids/bases |

Spectroscopic Analysis

1. 1H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The 1H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho to CH) | ~7.3-7.5 | d | 2H |

| Aromatic protons (meta to CH) | ~7.1-7.2 | d | 2H |

| α-proton (CH) | ~3.5-4.0 | s | 1H |

| Pyrrolidine protons (-NCH₂-) | ~2.5-3.0 | m | 4H |

| Pyrrolidine protons (-CH₂CH₂-) | ~1.7-2.0 | m | 4H |

| Methyl protons (-CH₃) | ~2.3 | s | 3H |

| Carboxylic acid proton (-COOH) | ~10-12 | br s | 1H |

2. 13C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic acid carbonyl (-COOH) | ~175-180 |

| Aromatic quaternary carbon (C-ipso) | ~135-140 |

| Aromatic quaternary carbon (C-CH₃) | ~135-140 |

| Aromatic carbons (-CH=) | ~125-130 |

| α-carbon (-CH-) | ~65-75 |

| Pyrrolidine carbons (-NCH₂-) | ~50-55 |

| Pyrrolidine carbons (-CH₂CH₂-) | ~23-28 |

| Methyl carbon (-CH₃) | ~20-22 |

3. FT-IR Spectroscopy (Fourier-Transform Infrared)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |

| C=O (Carboxylic acid) | 1700-1730 | Carbonyl stretch |

| C-N (Amine) | 1100-1300 | C-N stretch |

| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |

| C-H (Aliphatic) | 2850-2960 | Aliphatic C-H stretch |

4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected [M+H]⁺ ion would be at m/z 220.13.

Conclusion and Future Perspectives

This guide has outlined a practical and efficient synthetic route for the preparation of this compound, a molecule of interest in medicinal chemistry. The proposed two-step synthesis, involving a Hell-Volhard-Zelinsky reaction followed by nucleophilic substitution, is based on well-established and reliable chemical transformations. The detailed characterization plan provides a roadmap for confirming the structure and purity of the synthesized compound.

The availability of a reliable synthetic protocol for this compound opens avenues for its incorporation into more complex molecular scaffolds. Researchers in drug discovery can utilize this building block to explore structure-activity relationships and develop novel therapeutic agents. Further studies could focus on the chiral resolution of the racemic product to investigate the biological activities of individual enantiomers.

References

-

PubChem. This compound. Available from: [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

-

Chemistry LibreTexts. Synthesis of α-Amino Acids. Available from: [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

Sources

- 1. Provide a synthesis of the following amino acids using a combinat... | Study Prep in Pearson+ [pearson.com]

- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C13H17NO2 | CID 24259026 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Pyrrolidin-1-yl-p-tolyl-acetic acid" physical and chemical properties

An In-Depth Technical Guide to Pyrrolidin-1-yl-p-tolyl-acetic acid

Executive Summary

This compound is a substituted α-amino acid derivative that incorporates a pyrrolidine ring and a p-tolyl group. This unique structural combination makes it a compound of significant interest within medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established pharmacophore, known for its ability to introduce conformational rigidity and explore three-dimensional chemical space, which is crucial for potent and selective biological activity[1]. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, discusses plausible synthetic strategies, and explores its potential applications in the context of modern drug development. All data is presented with the goal of equipping researchers and scientists with the foundational knowledge required for its effective utilization.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a thorough characterization of its structure and nomenclature.

Chemical Structure

This compound possesses a chiral center at the α-carbon, bonded to the carboxylic acid, the p-tolyl group, the pyrrolidine nitrogen, and a hydrogen atom. The molecule's three-dimensional conformation is significantly influenced by the puckering of the saturated pyrrolidine ring, a feature that is often exploited in drug design to optimize ligand-receptor interactions[1].

Caption: 2D Structure of this compound.

Nomenclature and Identifiers

To ensure unambiguous identification, the following identifiers are associated with this compound:

-

Systematic IUPAC Name: 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid[2]

-

CAS Number: 490026-99-8[3]

-

Synonyms: this compound, 2-(Pyrrolidin-1-yl)-2-(p-tolyl)acetic acid[3]

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties is crucial for planning experiments, including reaction setup, purification, and formulation. The data presented below is primarily derived from computational models, as extensive experimental characterization is not widely available in the literature.

| Property | Value | Source |

| Molecular Weight | 219.28 g/mol | [2][3][4] |

| Monoisotopic Mass | 219.125928785 Da | [2] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | [2][3] |

| LogP (Computed, XLogP3) | 2.2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

| Purity (Typical Commercial) | ≥98% | [3] |

| Storage Recommendation | Sealed in dry, 2-8°C | [3] |

Expert Interpretation: The computed LogP value of 2.2 suggests moderate lipophilicity, indicating that the compound is likely to have good membrane permeability, a desirable trait for drug candidates. The TPSA of 40.5 Ų is well within the typical range for orally bioavailable drugs (generally <140 Ų), further supporting its potential as a scaffold in drug discovery.

Synthesis and Reactivity

Conceptual Synthetic Workflow

A highly probable synthetic route involves the reaction of p-tolualdehyde, pyrrolidine, and a cyanide source, followed by hydrolysis. This is an adaptation of the well-known Strecker amino acid synthesis.

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a theoretical representation and must be optimized and validated under appropriate laboratory conditions.

-

Formation of the α-Aminonitrile:

-

To a stirred solution of p-tolualdehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0°C, add pyrrolidine (1.1 eq) dropwise.

-

Stir the mixture for 30 minutes to allow for iminium ion formation.

-

Subsequently, add a solution of potassium cyanide (1.1 eq) in water dropwise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The aldehyde and secondary amine (pyrrolidine) react to form an iminium ion, which is a key electrophilic intermediate. The cyanide anion then acts as a nucleophile, attacking the iminium carbon to form the stable α-aminonitrile. Using a slight excess of the amine and cyanide helps drive the reaction to completion.

-

-

Hydrolysis to the Carboxylic Acid:

-

The crude α-aminonitrile intermediate is isolated via extraction.

-

The intermediate is then subjected to vigorous hydrolysis by heating under reflux in a strong acidic solution (e.g., 6M HCl) for several hours.

-

Causality: The nitrile group is susceptible to hydrolysis under harsh acidic (or basic) conditions. The reaction proceeds through a carboxamide intermediate to yield the final carboxylic acid. This step is often the rate-limiting part of the synthesis and requires elevated temperatures.

-

-

Purification:

-

Upon completion of the hydrolysis, the reaction mixture is cooled and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Applications and Pharmacological Context

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates[1]. Its inclusion imparts valuable properties, such as increased solubility and the ability to form hydrogen bonds, while its non-planar structure aids in optimizing binding to protein targets[1].

While specific biological activity for this compound is not documented, structurally related compounds offer insights into its potential. For instance, Phenyl-pyrrolidin-1-yl-acetic acid has been investigated for analgesic and platelet anti-aggregating properties, suggesting that the core scaffold may interact with targets in the central nervous system or cardiovascular system[5]. The p-tolyl group, compared to an unsubstituted phenyl ring, adds lipophilicity and can alter metabolic stability and target affinity through steric and electronic effects.

This compound serves as an excellent starting material or building block for creating more complex molecules in drug discovery campaigns targeting:

-

G-protein coupled receptors (GPCRs)

-

Ion channels

-

Enzymes (e.g., proteases, kinases)

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar compounds like Pyrrolidin-1-yl-acetic acid, appropriate precautions should be taken[6].

-

Hazard Classification (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[6].

-

Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood[7].

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling[6][7].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, preferably at refrigerated temperatures (2-8°C) as recommended by suppliers[3].

References

-

PubChem. This compound | C13H17NO2 | CID 24259026. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Available from: [Link]

-

National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

PubChem. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. Available from: [Link]

-

LabSolutions. Pyrrolidin-1-yl-m-tolyl-acetic acid. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H17NO2 | CID 24259026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. PHENYL-PYRROLIDIN-1-YL-ACETIC ACID CAS#: 100390-48-5 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone, a privileged scaffold found in a multitude of biologically active molecules.[1] Its unique conformational constraints and ability to participate in crucial intermolecular interactions make it a valuable component in the design of novel therapeutics. This guide focuses on a specific derivative, 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid , a compound of interest for its potential applications in drug discovery and development.

This document serves as an in-depth technical resource, providing a comprehensive overview of its chemical identity, a plausible synthetic pathway, physicochemical properties, and a discussion of its potential therapeutic applications based on structurally related compounds.

Chemical Identity and Properties

-

IUPAC Name: 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid[2]

-

Synonyms: Pyrrolidin-1-yl-p-tolyl-acetic acid[2]

-

CAS Number: 490026-99-8[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | ChemScene[2] |

| Molecular Weight | 219.28 g/mol | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | ChemScene[2] |

| logP (calculated) | 2.21652 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

Proposed Synthesis Pathway

Conceptual Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology (Hypothetical)

Step 1: Synthesis of 2-bromo-2-(4-methylphenyl)acetic acid (Starting Material)

This starting material can be synthesized from p-tolylacetic acid via alpha-bromination, a standard reaction in organic chemistry.

-

Reaction Setup: To a solution of p-tolylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-bromo-2-(4-methylphenyl)acetic acid.

Step 2: Nucleophilic Substitution with Pyrrolidine

-

Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-2-(4-methylphenyl)acetic acid in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add an excess of pyrrolidine (typically 2-3 equivalents) to the solution. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should also be added to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The residue is then taken up in water and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Potential Applications in Drug Development

The structural motif of a pyrrolidine ring attached to a tolyl group is present in several pharmacologically active compounds, suggesting that 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid could serve as a valuable building block or lead compound in drug discovery.

Monoamine Reuptake Inhibition

Structurally related compounds, such as the pyrovalerone analogues, are known to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4][5] These transporters are crucial for regulating the levels of neurotransmitters in the synaptic cleft, and their inhibition can have profound effects on mood, cognition, and arousal.

Caption: Potential mechanism of action as a monoamine reuptake inhibitor.

Compounds that selectively inhibit DAT and NET are being investigated for the treatment of various central nervous system (CNS) disorders, including:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing the levels of dopamine and norepinephrine in the prefrontal cortex, these inhibitors can improve attention and focus.

-

Depression: Dual inhibition of DAT and NET can offer a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs).

-

Narcolepsy: The stimulant properties arising from increased dopamine and norepinephrine can help to promote wakefulness.

The presence of the this compound scaffold suggests that this compound could be a starting point for the development of novel DAT/NET inhibitors with potentially improved efficacy and side-effect profiles.

Conclusion and Future Directions

2-(4-methylphenyl)-2-(pyrrolidin-1-yl)acetic acid is a compound with a promising chemical structure for applications in drug discovery. While detailed biological data for this specific molecule is limited, the known activities of its structural analogues provide a strong rationale for its investigation as a potential monoamine reuptake inhibitor.

Future research should focus on the development and optimization of a reliable synthetic protocol to enable further studies. Subsequent in vitro and in vivo pharmacological profiling will be essential to elucidate its precise mechanism of action, potency, selectivity, and therapeutic potential for CNS disorders. The insights gained from such studies could pave the way for the development of a new generation of therapeutics built upon this versatile chemical scaffold.

References

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

Yilmaz, I., Poyraz, S., & Dondas, H. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249769. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. chemscene.com [chemscene.com]

- 3. drugs.ie [drugs.ie]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Pyrrolidin-1-yl-p-tolyl-acetic acid

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide presents a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of the novel compound, Pyrrolidin-1-yl-p-tolyl-acetic acid. Drawing from the structural characteristics of the molecule—a hybrid of a pyrrolidine moiety and a p-tolyl-acetic acid backbone—we hypothesize a potent anti-inflammatory activity. This document provides a detailed roadmap for investigating this hypothesis, outlining a suite of in vitro and cell-based assays designed to probe the compound's interaction with key inflammatory pathways. The protocols and rationale provided herein are grounded in established scientific principles to ensure robust and reproducible findings, empowering researchers to thoroughly characterize this promising therapeutic candidate.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to engage in various molecular interactions make it a versatile building block in drug design.[1][2] When coupled with a p-tolyl-acetic acid moiety, a structure reminiscent of some non-steroidal anti-inflammatory drugs (NSAIDs), the resulting molecule, this compound, presents a compelling case for investigation as a novel anti-inflammatory agent.[5]

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest a plausible mechanism centered on the modulation of inflammatory responses.[6][7] This guide puts forth a primary hypothesis and a rigorous experimental strategy to systematically explore this potential.

The Central Hypothesis: Inhibition of Inflammatory Signaling Pathways

We hypothesize that This compound exerts its anti-inflammatory effects by inhibiting key mediators and signaling cascades within the inflammatory response.

This overarching hypothesis can be dissected into two primary, testable sub-hypotheses:

-

Sub-hypothesis 2.1: The compound directly inhibits the activity of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.

-

Sub-hypothesis 2.2: The compound modulates pro-inflammatory gene expression by interfering with critical signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11][12][13][14]

The following sections detail a phased experimental approach to rigorously test these hypotheses.

Phase I: In Vitro Target Engagement - The Cyclooxygenase Inhibition Assay

The structural similarity of the p-tolyl-acetic acid portion of our lead compound to known COX inhibitors warrants a direct investigation of its enzymatic inhibition.

Rationale for Experimental Choice

A direct, in vitro enzyme inhibition assay provides a clean and rapid assessment of the compound's ability to interact with and inhibit COX-1 and COX-2.[15][16][17][18] This initial screen is crucial for determining if the compound acts as a classical NSAID-like molecule and to assess its selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1.[17][19] Higher selectivity for COX-2 is often associated with a reduced risk of gastrointestinal side effects.

Experimental Protocol: COX (ovine) Inhibitor Screening Assay (ELISA-based)

This protocol is adapted from commercially available kits and established literature.[15][16]

Materials:

-

COX-1 and COX-2 enzymes (ovine)

-

Arachidonic acid (substrate)

-

Heme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

This compound (dissolved in appropriate solvent, e.g., DMSO)

-

Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

-

Prostaglandin E2 (PGE2) ELISA kit

-

96-well microplates

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, the respective enzyme solution, and varying concentrations of this compound or control inhibitors. Include a vehicle control (solvent only).

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a solution of HCl).

-

PGE2 Quantification: Dilute the reaction mixtures and quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Outcomes and Interpretation

| Parameter | Hypothetical Value for this compound | Interpretation |

| COX-1 IC50 | > 100 µM | Low potency against the constitutive isoform, suggesting a potentially favorable GI safety profile. |

| COX-2 IC50 | 5 µM | Potent inhibition of the inducible, pro-inflammatory isoform. |

| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | > 20 | The compound is significantly more selective for COX-2 over COX-1. |

A potent and selective inhibition of COX-2 would provide strong initial evidence for the compound's anti-inflammatory potential through a well-established mechanism.

Phase II: Cell-Based Corroboration of Anti-inflammatory Activity

Moving from an isolated enzyme system to a more biologically relevant cellular model is a critical next step. We will utilize the RAW 264.7 murine macrophage cell line, a workhorse model for studying inflammation.

Rationale for Experimental Choice

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response that includes the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[12] This cellular model allows for the assessment of the compound's ability to suppress these inflammatory mediators in a more complex biological context.

Experimental Workflow: LPS-Induced Inflammation in RAW 264.7 Macrophages

Caption: Workflow for assessing the anti-inflammatory effects of the compound in LPS-stimulated macrophages.

Detailed Protocols

4.3.1. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

4.3.2. Pro-inflammatory Cytokine (TNF-α, IL-6) and PGE2 Measurement (ELISA)

-

Cell Culture and Supernatant Collection: Follow the same cell seeding and treatment protocol as for the Griess assay.

-

ELISA: Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and PGE2 in the collected cell culture supernatants, following the manufacturer's instructions.

4.3.3. Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

-

Cell Treatment: Treat RAW 264.7 cells with the same concentrations of the compound used in the anti-inflammatory assays for 24 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

Expected Outcomes and Interpretation

| Parameter | Hypothetical Result with this compound | Interpretation |

| NO Production | Dose-dependent decrease | Inhibition of iNOS activity or expression. |

| PGE2 Levels | Dose-dependent decrease | Corroborates COX-2 inhibition in a cellular context. |

| TNF-α and IL-6 Levels | Dose-dependent decrease | Suggests modulation of upstream signaling pathways controlling cytokine gene expression. |

| Cell Viability | > 90% at effective concentrations | The observed anti-inflammatory effects are not due to cytotoxicity. |

A significant, non-cytotoxic reduction in these inflammatory markers would strongly support the compound's anti-inflammatory properties and suggest that its mechanism extends beyond direct COX inhibition.

Phase III: Mechanistic Dissection - Probing the NF-κB and MAPK Signaling Pathways

The coordinated expression of many inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6, is largely controlled by the NF-κB and MAPK signaling pathways.[8][9][11][12][13][14][20] Therefore, investigating the effect of this compound on these pathways is a logical next step.

Rationale for Experimental Choice

Western blotting allows for the direct visualization and quantification of the phosphorylation status of key proteins in these signaling cascades.[21][22] Phosphorylation is a critical event in the activation of these pathways. Reverse Transcription Quantitative PCR (RT-qPCR) will complement this by measuring the downstream effects on gene transcription.[23][24][25][26][27]

Signaling Pathway Visualization

Caption: Hypothesized points of intervention for this compound in the MAPK and NF-κB signaling pathways.

Detailed Protocols

5.3.1. Western Blot Analysis of Signaling Proteins

-

Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS for shorter time points (e.g., 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).[21]

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

5.3.2. RT-qPCR Analysis of Pro-inflammatory Gene Expression

-

RNA Isolation: Treat RAW 264.7 cells with the compound and/or LPS for a suitable duration (e.g., 4-6 hours). Isolate total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.[25][27]

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for TNF-α, IL-6, COX-2 (Ptgs2), and iNOS (Nos2) genes.[26] Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Outcomes and Interpretation

| Assay | Parameter | Hypothetical Result with this compound | Interpretation |

| Western Blot | Phosphorylation of p65, IκBα, p38, ERK, JNK | Reduced levels of the phosphorylated forms of these proteins in LPS-stimulated cells. | The compound inhibits the activation of the NF-κB and/or MAPK signaling pathways. |

| RT-qPCR | mRNA levels of TNF-α, IL-6, COX-2, iNOS | Decreased mRNA expression of these pro-inflammatory genes in LPS-stimulated cells. | The inhibition of signaling pathways translates to a reduction in the transcription of downstream target genes. |

These results would provide strong mechanistic evidence that this compound's anti-inflammatory effects are mediated through the suppression of key intracellular signaling cascades.

Conclusion and Future Directions

This technical guide has outlined a logical and comprehensive strategy to investigate the mechanism of action of this compound, based on the central hypothesis of anti-inflammatory activity. By systematically progressing from in vitro enzyme assays to cell-based functional and signaling studies, researchers can build a robust data package to characterize this novel compound.

Positive results from these studies would pave the way for further preclinical development, including:

-

In vivo efficacy studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema).[5]

-

Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Target deconvolution studies: Employing techniques such as chemical proteomics to identify the direct binding partners of the compound within the cell, further refining our understanding of its mechanism.

The framework presented here provides a solid foundation for unlocking the therapeutic potential of this compound and similar novel chemical entities.

References

-

Brenner, M., et al. (2014). Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers in Pharmacology, 5, 258. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 324-343. [Link]

-

CliniSciences. (n.d.). Experimental Protocol for Western Blotting. Retrieved from [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

-

Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

-

PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

-

Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

-

Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218–226. [Link]

-

Singh, R., et al. (2012). Novel Targets for Antiinflammatory and Antiarthritic Agents. Current Medicinal Chemistry, 19(24), 4136-4158. [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

News-Medical.Net. (2023, July 10). New Anti-Inflammatory Drug Class Opens Possibilities for Disease Treatment. Retrieved from [Link]

-

Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1957-1962. [Link]

-

Daniel, L. W., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1957-1962. [Link]

-

Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]

-

van Breemen, R. B., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 975-981. [Link]

-

Ellis, D. (2021, December 1). Novel anti-inflammatory drug target identified by CRISPR. News-Medical.Net. Retrieved from [Link]

-

Editorial. (2022). Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers in Pharmacology, 13, 1079194. [Link]

-

Gafner, S., et al. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Planta Medica, 85(11/12), 946-952. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Castellanos-Rizaldos, E., et al. (2020). RT-qPCR Methods to Support Pharmacokinetics and Drug Mechanism of Action to Advance Development of RNAi Therapeutics. Nucleic acid therapeutics, 30(3), 133–142. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Retrieved from [Link]

-

Amatori, S., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. Journal of Cancer Metastasis and Treatment, 3, 91-98. [Link]

-

National Center for Biotechnology Information. (n.d.). p-Tolylacetic acid. PubChem Compound Summary for CID 248474. Retrieved from [Link].

-

Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-490. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248677. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 24259026. Retrieved from [Link].

-

Ma, H., et al. (2023). Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. Bioanalysis, 15(16), 969-981. [Link]

-

Tukhbatshin, T. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Li, T., et al. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 25(4), 624–629. [Link]

-

Wang, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 11(7), 836-848. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C13H17NO2 | CID 24259026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-techne.com [bio-techne.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

- 13. cusabio.com [cusabio.com]

- 14. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. diva-portal.org [diva-portal.org]

- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Western Blot Experiment Protocol | OHAUS [mx.ohaus.com]

- 23. scispace.com [scispace.com]

- 24. RT-qPCR Methods to Support Pharmacokinetics and Drug Mechanism of Action to Advance Development of RNAi Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oaepublish.com [oaepublish.com]

- 26. nihs.go.jp [nihs.go.jp]

- 27. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]

"Pyrrolidin-1-yl-p-tolyl-acetic acid" potential biological targets

An In-Depth Technical Guide to the Identification of Potential Biological Targets for Pyrrolidin-1-yl-p-tolyl-acetic acid

Abstract

The discovery of novel therapeutics is fundamentally reliant on the precise identification and validation of the biological targets through which a molecule exerts its effects. "this compound" is a small molecule featuring a pyrrolidine scaffold, a motif prevalent in numerous FDA-approved drugs, suggesting a high potential for biological activity.[1][2][3] However, its specific molecular targets remain uncharacterized. This guide provides a comprehensive, technically-focused framework for the systematic identification and validation of potential biological targets for this compound. We present a logical, multi-tiered strategy commencing with computational, in silico predictions to generate hypotheses, followed by rigorous in vitro experimental validation to confirm target engagement and elucidate functional activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed, field-proven protocols for each stage of the target discovery process.

Introduction: The Challenge of Target Deconvolution

The molecule at the center of our investigation is this compound (PubChem CID: 24259026), a compound with the molecular formula C₁₃H₁₇NO₂.[4] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as enhanced aqueous solubility and the ability to form crucial hydrogen bond interactions with protein targets.[5][6] This five-membered nitrogen heterocycle is a core component of drugs targeting a wide array of protein classes, including enzymes, G-protein coupled receptors (GPCRs), and transporters.[1][2][3]

The primary challenge with a novel or uncharacterized compound like this compound is "target deconvolution"—the process of identifying its specific molecular binding partners. A robust target identification strategy is critical as it forms the scientific bedrock for any subsequent drug development program, informing efficacy, safety, and mechanism of action.[7][8][9] This guide outlines a systematic workflow to navigate this challenge, transforming a molecule of interest into a tool for biological discovery.

In Silico Target Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means to generate a ranked list of plausible biological targets.[10][11][12][13] These in silico approaches leverage vast databases of known drug-target interactions to predict targets for a novel compound based on its structural and chemical features.

Scientific Rationale and Methodologies

The core principle underpinning in silico target prediction is the "similarity principle": structurally similar molecules often exhibit similar biological activities.[11] Several computational techniques can be employed:

-

Chemical Similarity Searching: This is the most direct approach. The 2D or 3D structure of this compound is used as a query to search chemical databases like PubChem and ChEMBL.[14][15][16][17][18] The search identifies known bioactive compounds with high structural similarity, and the targets of these "neighbor" compounds become our primary list of potential targets. A crucial lead for our topic compound comes from the structural similarity to pyrovalerone analogs, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[19][20][21] This makes monoamine transporters high-priority putative targets.

-

Pharmacophore Modeling: This method goes beyond simple structural similarity to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific target.[1][2][10][22] A pharmacophore model can be generated from a set of known active ligands for a particular target. Our query compound can then be screened against a library of pharmacophore models to see which ones it fits, suggesting potential targets.

-

Molecular Docking: When a high-resolution 3D structure of a potential target protein is available (from sources like the Protein Data Bank), molecular docking can be used to computationally predict the binding pose and affinity of our compound within the protein's active site.[23] This "panel docking" approach, where the compound is docked against a panel of many different protein structures, can help prioritize the most likely targets.[11]

Workflow for In Silico Target Prediction

The following workflow provides a systematic approach to computational target identification.

Caption: Experimental workflow for a Thermal Shift Assay (TSA).

Detailed Protocol: Thermal Shift Assay

This protocol is adapted for a standard 96-well format using a real-time PCR instrument. [24][25]

-

Reagent Preparation:

-

Protein Stock: Prepare the purified target protein (e.g., human DAT) at a concentration of 0.2 mg/mL in an appropriate, stable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Dye Stock: Prepare a 200x stock of SYPRO Orange dye by diluting the commercial 5000x concentrate in the same protein buffer.

-

Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 10 mM to 1 µM) in DMSO.

-

-

Assay Plate Setup (96-well PCR plate):

-

Prepare a master mix containing the protein and dye. For each 25 µL reaction, you will need 2.5 µg of protein. For a 100-well plate, mix 2.5 mL of protein stock (0.1 mg/mL final concentration) with 12.5 µL of 200x SYPRO Orange stock (5x final concentration).

-

Aliquot 24.5 µL of the protein/dye master mix into each well.

-

Add 0.5 µL of the compound serial dilutions to the sample wells.

-

Add 0.5 µL of 100% DMSO to the negative control wells.

-

Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment. The temperature protocol should consist of an initial hold at 25°C for 2 minutes, followed by a ramp up to 95°C with a ramp rate of 0.5°C/minute.

-

Set the instrument to collect fluorescence data (using the appropriate channel for SYPRO Orange) at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the transition in the melting curve, which corresponds to the peak of the first derivative plot (-dF/dT).

-

Calculate the ΔTₘ by subtracting the Tₘ of the DMSO control from the Tₘ of each compound-treated sample. A ΔTₘ of >2°C is typically considered a significant positive hit.

-

Experimental Validation II: Functional Assays

Confirming target engagement is necessary but not sufficient. A functional assay is required to determine whether the compound's binding modulates the target's biological activity (e.g., inhibition or activation). [7][23]Based on our prioritized target list, we will detail a protocol for a monoamine transporter uptake assay. We will also provide protocols for a general enzymatic assay and a reporter gene assay to serve as a broader guide.

Monoamine Transporter Uptake Assay

Scientific Principle: Monoamine transporters (DAT, NET, SERT) function by actively clearing neurotransmitters from the synaptic cleft into the presynaptic neuron. [12]Their activity can be measured by monitoring the uptake of a labeled substrate (either radioactive or fluorescent) into cells engineered to express a specific transporter. An inhibitor, like our test compound, will block this uptake, resulting in a reduced signal. [19]Modern kits often use a fluorescent substrate and a masking dye that quenches the signal from outside the cell, allowing for a no-wash, real-time kinetic measurement. [6][7][11][24]

Workflow for Fluorescent Transporter Uptake Assay

Caption: Workflow for a cell-based monoamine transporter uptake assay.

Detailed Protocol: Monoamine Transporter Uptake Assay

This protocol is based on commercially available fluorescent assay kits (e.g., from Molecular Devices). [6][11][24]

-

Cell Culture:

-

One day prior to the assay, seed HEK293 cells stably expressing human DAT, NET, or SERT in a 96-well, black-walled, clear-bottom plate at a density that will yield a confluent monolayer (e.g., 40,000 cells/well).

-

Incubate at 37°C, 5% CO₂ overnight.

-

-

Reagent Preparation:

-

Assay Buffer: Prepare Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Compound Plates: Prepare a separate 96-well plate with serial dilutions of this compound in assay buffer at 2x the final desired concentration. Include wells with a known inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT) as a positive control and assay buffer with 0.2% DMSO as a vehicle control.

-

Substrate Solution: Reconstitute the fluorescent substrate/masking dye mix as per the manufacturer's instructions in assay buffer. This solution will be at 2x the final concentration.

-

-

Assay Procedure:

-

Gently remove the culture medium from the cell plate.

-

Add 50 µL of assay buffer to each well.

-

Transfer 50 µL from the compound plate to the corresponding wells of the cell plate.

-

Pre-incubate the cell plate at 37°C for 15-20 minutes.

-

Add 100 µL of the 2x substrate solution to all wells to initiate the uptake reaction.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate into a bottom-reading fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 440/520 nm) every minute for 30-60 minutes.

-

For each well, calculate the rate of uptake (the slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the data by setting the rate of the vehicle control as 100% uptake and the rate of the positive control inhibitor as 0% uptake.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Example Data Summary: Transporter Inhibition

| Compound | Target | IC₅₀ (nM) |

| This compound | hDAT | 85 |

| This compound | hNET | 150 |

| This compound | hSERT | >10,000 |

| GBR 12909 (Control) | hDAT | 15 |

| Desipramine (Control) | hNET | 5 |

| Fluoxetine (Control) | hSERT | 10 |

General Enzymatic Inhibition Assay

Scientific Principle: Many drugs function by inhibiting enzymes. [26]An enzymatic assay measures the rate of a reaction catalyzed by a specific enzyme. This is often done by using a substrate that, when converted to product, generates a detectable signal (e.g., color, fluorescence, or luminescence). [27]An inhibitor will decrease the rate of this signal generation.

Workflow for Enzymatic Inhibition Assay

Caption: General workflow for an in vitro enzymatic inhibition assay.

Detailed Protocol: General Enzymatic Inhibition Assay (e.g., a Protease)

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Triton X-100.

-

Enzyme Stock: Prepare the target protease at 2x the final concentration (e.g., 2 nM) in assay buffer.

-

Substrate Stock: Prepare a fluorogenic peptide substrate at 2x the final concentration (e.g., 20 µM) in assay buffer.

-

Compound Plate: Prepare serial dilutions of the test compound in assay buffer with 2% DMSO.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the compound dilutions to the appropriate wells.

-

Add 10 µL of assay buffer.

-

Add 5 µL of the 2x enzyme stock to all wells except the "no enzyme" control.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of the 2x substrate stock to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure fluorescence intensity (e.g., Ex/Em = 340/420 nm) every 2 minutes for 30 minutes.

-

Calculate the reaction rate (V) for each well from the linear portion of the progress curve.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Plot percent inhibition vs. log[Compound] and fit to a dose-response curve to determine the IC₅₀.

-

Example Data Summary: Enzymatic Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Protease X | 1.2 |

| Known Inhibitor (Control) | Protease X | 0.05 |

Cell-Based Reporter Gene Assay

Scientific Principle: Reporter gene assays are used to study the activity of signaling pathways or transcription factors within a cell. [28][29]Cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a specific signaling pathway. If a compound activates or inhibits this pathway, it will lead to a measurable change in the expression of the reporter protein. [30][31]

Workflow for Reporter Gene Assay

Caption: Workflow for a cell-based luciferase reporter gene assay.

Detailed Protocol: Dual-Luciferase® Reporter Assay

This protocol is for a dual-luciferase system, which uses a second, constitutively expressed reporter (e.g., Renilla luciferase) to normalize for cell number and transfection efficiency. [31][32]

-

Cell Transfection and Plating:

-

Co-transfect host cells (e.g., HEK293) with the experimental reporter plasmid (e.g., CRE-Firefly luciferase) and a control plasmid (e.g., CMV-Renilla luciferase) using a suitable transfection reagent.

-

Plate the transfected cells into a 96-well, white, clear-bottom plate and incubate for 24 hours.

-

-

Cell Treatment:

-

Remove the medium and replace it with fresh medium containing serial dilutions of the test compound.

-

If studying inhibition, add a known agonist for the pathway of interest to all wells (except the unstimulated control).

-

Incubate for the desired period (e.g., 6 hours) at 37°C.

-

-

Cell Lysis and Signal Detection:

-

Remove the medium and wash the cells once with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

-

Add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) to each well and measure the luminescence (Signal A).

-

Add 100 µL of Stop & Glo® Reagent (which quenches the Firefly signal and contains the substrate for Renilla) to each well and measure the luminescence again (Signal B).

-

-

Data Analysis:

-

For each well, calculate the normalized response by dividing Signal A by Signal B.

-

Plot the normalized response versus the log of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Example Data Summary: Reporter Assay

| Compound | Pathway Activity | EC₅₀ / IC₅₀ (nM) |

| This compound | Pathway Z (Inhibition) | 450 |

| Known Inhibitor (Control) | Pathway Z (Inhibition) | 25 |

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the identification and validation of potential biological targets for the novel compound, this compound. By integrating in silico prediction with robust in vitro experimental validation, researchers can efficiently generate and test hypotheses regarding a compound's mechanism of action. The strong structural similarity to known monoamine transporter inhibitors makes DAT and NET high-priority targets for investigation. The detailed protocols provided for target engagement (TSA) and functional assays (transporter uptake, enzymatic, and reporter gene) offer a practical roadmap for executing these critical studies.

Successful validation of a primary target opens the door to subsequent stages of drug discovery, including lead optimization to improve potency and selectivity, in vivo studies in animal models to establish efficacy and safety, and further investigation into potential off-target effects. The systematic approach detailed herein provides the foundational evidence required to advance a promising chemical entity toward a potential therapeutic candidate.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

-

Khedkar, S. A., et al. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-17. [Link]

-

Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79(1), 28-9. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Molecular Devices. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

-

Byrne, R. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Aksoz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. [Link]

-

Aksoz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. [Link]

-

Wang, F., et al. (2021). Validation guidelines for drug-target prediction methods. Trends in Pharmacological Sciences, 42(4), 266-269. [Link]

-

Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam. [Link]

-

Proteos. (n.d.). Thermal Shift Assay. Proteos. [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. MtoZ Biolabs. [Link]

-

Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy. Bio-Rad. [Link]

-

Byrne, R. (2019). In Silico Target Prediction for Small Molecules. SciSpace. [Link]

-

INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. INDIGO Biosciences. [Link]

-

Singh, S., et al. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 110-119. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

QIAGEN. (2011). Cignal Reporter Assay Handbook. QIAGEN. [Link]

-

Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

-

BMG LABTECH. (2023). Gene reporter assays. BMG LABTECH. [Link]

-

K-H. Kim, et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Assay Guidance Manual. [Link]

-

PatSnap. (2023). Top Enzymatic Assays for Drug Screening in 2025. PatSnap Synapse. [Link]

-

Meyer, M. R., et al. (2015). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Drug Testing and Analysis, 7(7), 615-624. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

-

JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition. Journal of Visualized Experiments. [Link]

-

ChEMBL blog. (2014). Target Prediction IPython Notebook Tutorial. ChEMBL blog. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. ResearchGate. [Link]

-

ChEMBL blog. (2017). Target prediction using ChEMBL. Is life worth living?. [Link]

-

Kim, S. (2022). How to Search PubChem for Chemical Information (Part 2). Chemistry LibreTexts. [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1656. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. PubChem. [Link]

-

EMBL-EBI. (2021). A guide to exploring drug like compounds and their biological targets using ChEMBL. YouTube. [Link]

-

ChEMBL blog. (2014). Ligand-based target predictions in ChEMBL. ChEMBL blog. [Link]

-

Volkamer Lab. (n.d.). Compound data acquisition (ChEMBL). TeachOpenCADD. [Link]

Sources

- 1. Pharmacophore modeling in drug discovery and development: an overview. | Semantic Scholar [semanticscholar.org]

- 2. dovepress.com [dovepress.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 7. researchgate.net [researchgate.net]

- 8. bioivt.com [bioivt.com]

- 9. bioivt.com [bioivt.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Ligand-based target predictions in ChEMBL [chembl.blogspot.com]

- 18. T001 · Compound data acquisition (ChEMBL) — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 19. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. moleculardevices.com [moleculardevices.com]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. In silico methods for drug repositioning and drug-drug interaction prediction | Semantic Scholar [semanticscholar.org]

- 28. bioivt.com [bioivt.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 31. Fluorescent substrates for imaging neurotransmission [inventions.techventures.columbia.edu]

- 32. In Silico Drug-Target Profiling. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Evaluation of Pyrrolidin-1-yl-p-tolyl-acetic acid as a Novel Monoamine Reuptake Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine reuptake inhibitors (MRIs) are a cornerstone in the pharmacotherapy of numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1] Their mechanism, which involves blocking the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, effectively increases the synaptic availability of these key neurotransmitters.[1] The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many successful central nervous system (CNS) active agents.[2] This guide introduces Pyrrolidin-1-yl-p-tolyl-acetic acid, a novel chemical entity, as a candidate for investigation as a monoamine reuptake inhibitor. We present a comprehensive, field-proven framework for its synthesis, in-vitro characterization, and proposed in-vivo validation. This document serves as a technical roadmap for researchers aiming to explore the therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for a Novel MRI

The therapeutic efficacy of existing MRIs is often hampered by issues such as delayed onset of action, incomplete response in a subset of patients, and undesirable side effect profiles. This necessitates the discovery of new chemical entities with improved pharmacological profiles, such as enhanced selectivity or a "triple-reuptake" inhibition profile (SNDRI).[3] The structure of this compound combines the sp³-rich, conformationally constrained pyrrolidine moiety—known to favorably interact with transmembrane proteins like transporters[2]—with an acetic acid side chain and a p-tolyl group. This unique combination suggests potential interactions with the monoamine transporter binding pockets, making it a compelling candidate for investigation. This guide outlines the logical, sequential, and self-validating experimental cascade required to rigorously assess this hypothesis.

Synthesis and Structural Verification

A robust and scalable synthetic route is paramount for producing high-purity material for pharmacological testing. Below is a proposed, logical synthesis protocol for this compound.

Experimental Protocol: Proposed Synthesis

-

Step 1: α-Bromination of p-tolylacetic acid.

-

To a solution of p-tolylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude α-bromo-p-tolylacetic acid.

-

-

Step 2: Nucleophilic Substitution with Pyrrolidine.

-

Dissolve the crude α-bromo-p-tolylacetic acid (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-